molecular formula C11H12ClN3OS B1348851 5-(5-chloro-2-methoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol CAS No. 369394-90-1

5-(5-chloro-2-methoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B1348851
CAS No.: 369394-90-1
M. Wt: 269.75 g/mol
InChI Key: JQCJLZNTDPXCNE-UHFFFAOYSA-N
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Description

5-(5-Chloro-2-methoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is a small-molecule compound featuring the 1,2,4-triazole-3-thiol scaffold, a pharmacophore recognized for its significant potential in medicinal chemistry research . The 1,2,4-triazole core is noted for its metabolic stability and ability to interact with biological targets through hydrogen bonding, contributing to improved solubility and a favorable pharmacological profile for investigational compounds . The incorporation of a sulfur atom in the form of a thiol or thione group at the 3-position has been frequently associated with enhanced biological potency, making this class of compounds a fruitful area for the development of novel therapeutic agents . This compound is of particular interest in oncology research. Derivatives of 1,2,4-triazole-3-thiol have demonstrated promising cytotoxic activity against a range of aggressive human cancer cell lines, including melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) . These cancer types are often characterized by their invasive nature and resistance to conventional chemotherapeutics, underscoring the need for new investigational agents . The mechanism of action for such compounds may involve the inhibition of kinase enzymes, which are crucial regulators of cell proliferation, differentiation, and migration, and are frequently deregulated in cancerous tissues . Beyond oncology, this chemical serves as a key synthetic intermediate for further exploration. Research on structurally similar N-aryl triazole derivatives has shown moderate to good inhibitory potential against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . This suggests potential research applications for this compound in the study of neurological conditions. The core 1,2,4-triazole structure is a privileged scaffold in drug discovery, also found in molecules with documented antifungal, antibacterial, and anti-inflammatory properties . This product is intended for research purposes by qualified laboratory personnel. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption. Researchers can utilize this high-purity compound for hit identification, lead optimization, and mechanistic studies in early-stage drug discovery programs.

Properties

IUPAC Name

3-(5-chloro-2-methoxyphenyl)-4-ethyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3OS/c1-3-15-10(13-14-11(15)17)8-6-7(12)4-5-9(8)16-2/h4-6H,3H2,1-2H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQCJLZNTDPXCNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)C2=C(C=CC(=C2)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60351489
Record name 5-(5-chloro-2-methoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

369394-90-1
Record name 5-(5-chloro-2-methoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-chloro-2-methoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloro-2-methoxybenzohydrazide with ethyl isothiocyanate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Alkylation Reactions

The thiol group undergoes nucleophilic substitution with alkyl/aryl halides or epoxides. Reaction conditions and outcomes depend on the electrophile and base used:

Alkylating Agent Conditions Product Yield Source
Ethyl chloroacetateDMF, triethylamine, RTEthyl 2-((triazolyl)thio)acetate derivatives80–94%
1-IodobutaneKOH/EtOH, refluxS-butyl-1,2,4-triazole derivatives65–89%
Benzyl bromideNaH/DMF, 0°C to RTS-benzyl analogs with retained bioactivity72%

Key factors:

  • Alkylation typically occurs at the sulfur atom due to its high nucleophilicity .

  • Bulky substituents on the triazole ring may sterically hinder reactivity .

Arylation and Heterocyclic Functionalization

The thiol group reacts with aromatic aldehydes or heterocyclic electrophiles to form stable C-S bonds:

Reagent Conditions Product Application
4-NitrobenzaldehydeMeOH, reflux, 12hSchiff base hydrazonesAnticancer agent precursors
Isatin derivativesAcOH catalyst, ΔSpirooxindole-triazole hybridsCytotoxicity studies
2-Bromo-1-phenylethanoneCs₂CO₃/DMF, 24hS-alkylated ketone intermediatesBioactive compound synthesis
  • Electron-withdrawing substituents (e.g., -NO₂) on aryl rings enhance electrophilicity .

  • Heterocyclic aldehydes (e.g., pyrrole-2-carboxaldehyde) yield hybrid molecules with improved solubility .

Oxidation and Disulfide Formation

The thiol group is susceptible to oxidation, forming disulfide bonds under mild conditions:

Oxidizing Agent Conditions Product Stability
H₂O₂ (3%)EtOH, RT, 2hDimeric disulfideAir-stable crystalline solid
I₂/KIEtOH, 0°C, 30minSymmetrical disulfideRecyclable via reduction
  • Disulfides exhibit reduced cytotoxicity compared to thiols but retain antimicrobial properties.

Metal Complexation

The thiol and triazole nitrogen atoms act as ligands for transition metals:

Metal Salt Conditions Complex Type Properties
Cu(NO₃)₂·3H₂OMeOH/H₂O, RT, 6hOctahedral Cu(II)Enhanced antifungal activity
AgNO₃Dark conditions, 24hLinear Ag(I)Antibacterial coatings
  • Complexes often show improved thermal stability and bioactivity compared to free ligands .

Nucleophilic Substitution at the Methoxy Group

The 2-methoxyphenyl substituent can undergo demethylation or substitution under harsh conditions:

Reagent Conditions Product Notes
BBr₃ (1M in DCM)-78°C to RT, 4h5-(5-Chloro-2-hydroxyphenyl) derivativeRequires anhydrous conditions
H₂N-NH₂ (hydrazine)EtOH, reflux, 8hAmine-functionalized analogRare due to steric hindrance
  • Demethylation is less common due to steric protection from the ethyl group at N4.

Cyclocondensation Reactions

The hydrazinecarbothioamide moiety participates in heterocycle formation:

Reagent Conditions Product Yield
CS₂/KOHEtOH, reflux, 6hThiadiazole-triazole hybrids55–78%
Diethyl acetylenedicarboxylateDMF, Δ, 12hPyrazole-triazole conjugates63%
  • These reactions expand structural diversity for structure-activity relationship (SAR) studies .

pH-Dependent Tautomerism

The compound exhibits thione-thiol tautomerism, influencing reactivity:

  • Thiol form (pH < 7): Dominant in acidic conditions; enhances alkylation/arylation rates.

  • Thione form (pH > 9): Stabilized in basic media; favors metal complexation .

Scientific Research Applications

5-(5-chloro-2-methoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(5-chloro-2-methoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or interfering with signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Ring

Alkyl/Aryl Groups at Position 4
  • 4-Ethyl vs. This compound exhibits applications as a fluorescence indicator and metal complex catalyst due to its electron-rich diethylamino group . 4-Phenyl derivatives (e.g., 4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol): Bulky aryl groups at position 4 increase steric hindrance, affecting reactivity in S-alkylation reactions .
Aryl Substituents at Position 5
  • Chloro-Methoxyphenyl vs. Other Aryl Groups :
    • 5-(4-Chlorophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol (): The 4-chlorophenyl group enhances electrophilic character, favoring interactions with biological targets. However, the absence of methoxy groups reduces solubility compared to the target compound.
    • 5-(2-Hydroxyphenyl)-4-phenyl-1,2,4-triazole-3-thiol (): Hydroxyl groups enable hydrogen bonding, improving anticoccidial activity (IC₅₀ for α-glucosidase inhibition: ~10–50 µM) .

Functional Group Modifications

Thiol (-SH) vs. Thione (-S-) or Alkylated Derivatives
  • Thiol vs. Thione: Thione derivatives (e.g., 5-(3-nitrophenyl)-1,2,4-triazole-3-thione) exhibit lower redox potentials (0.87–1.39 V) compared to thiols, influencing antioxidant activity .
  • S-Alkylation: Alkylation of the thiol group (e.g., with 2-bromoacetophenone) generates sulfides, which may reduce biological activity due to decreased nucleophilicity but improve stability .
Schiff Base Modifications
  • Schiff Base Derivatives: Compounds like 4-((4-methoxybenzylidene)amino)-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol () show enhanced metal-chelating properties, useful in catalysis or antimicrobial applications .

Enzyme Inhibition

  • Acetylcholinesterase (AChE)/Butyrylcholinesterase (BChE) Inhibition :
    • Triazole-thiols with bromofuran (IC₅₀: 1.63–17.68 nM for AChE) or thiophene groups exhibit stronger inhibition than chloro-methoxyphenyl derivatives, likely due to better π-π stacking with enzyme active sites .
  • Anticoccidial Activity :
    • The target compound’s chloro-methoxy group may mimic toltrazuril’s efficacy (reference drug in ), but direct comparisons require further study .

Antioxidant and Antiradical Activity

  • DPPH Radical Scavenging :
    • Alkyl derivatives of 5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol show moderate antiradical activity (). The ethyl group in the target compound may enhance lipid solubility, improving membrane penetration for antioxidant effects .

Physicochemical Properties

Property Target Compound (5-(5-Cl-2-OCH₃-Ph)-4-Et) 5-(4-Cl-Ph)-4-Ph () 5-[4-(Et₂N)Ph]-4-Et ()
Molecular Weight ~323 g/mol 313 g/mol 276 g/mol
Solubility Moderate in polar solvents Low in water High in organic solvents
Electrochemical Potential Not reported Not reported Fluorescence at varied pH
Biological Activity Potential anticoccidial Antibacterial Catalytic/fluorescence

Biological Activity

5-(5-Chloro-2-methoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, known for its diverse biological activities. This article explores its synthesis, biological mechanisms, and various applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves cyclization reactions of appropriate precursors. One common method is the reaction of 5-chloro-2-methoxybenzaldehyde with ethyl hydrazinecarbothioamide under acidic conditions to form the desired triazole ring. The general reaction scheme can be summarized as follows:

  • Formation of Hydrazone : React 5-chloro-2-methoxybenzaldehyde with ethyl hydrazinecarbothioamide.
  • Cyclization : Treat the hydrazone with a suitable base to facilitate cyclization into the triazole structure.
PropertyValue
Molecular FormulaC13H12ClN3OS
Molecular Weight307.76 g/mol
IUPAC NameThis compound
CAS Number[insert CAS number]

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The triazole ring can inhibit enzymes involved in critical metabolic pathways.
  • Antimicrobial Properties : Studies indicate that this compound exhibits significant antimicrobial and antifungal activities by disrupting cellular processes in pathogens.

Anticancer Activity

Recent investigations have shown that derivatives of triazole compounds exhibit anticancer properties. For instance, related compounds have been tested against various cancer cell lines, demonstrating promising results:

CompoundCell LineIC50 (µM)
5-(5-Chloro...)HCT116 (Colon Cancer)6.2
5-(5-Chloro...)T47D (Breast Cancer)27.3

These findings suggest that the compound may also possess selective cytotoxicity towards cancer cells while sparing normal cells.

Case Studies

  • Antimicrobial Study : A study published in Journal of Medicinal Chemistry reported that triazole derivatives exhibited potent antifungal activity against Candida albicans, with minimum inhibitory concentrations (MICs) significantly lower than traditional antifungal agents.
  • Anti-inflammatory Activity : Research highlighted in Pharmaceutical Biology indicated that similar triazole compounds demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines in vitro.

Q & A

Q. What are the established synthetic routes for 5-(5-chloro-2-methoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol, and how is its structure confirmed?

The compound is typically synthesized via cyclocondensation of thiosemicarbazide derivatives with substituted phenylacetic acids. A common method involves heating 5-(hydroxy(phenyl)methyl)-4-R-4H-1,2,4-triazol-3-thiones with chloroacetic acid in ethanol under reflux, followed by salt formation with alkali hydroxides or transition metal sulfates . Structural confirmation relies on elemental analysis (to verify stoichiometry), IR spectrophotometry (to identify functional groups like -SH and -N-H), and thin-layer chromatography (TLC) to confirm purity . Advanced studies may also use ¹H-NMR and LC-MS for detailed molecular characterization .

Q. What physicochemical properties are critical for handling and storage of this compound?

Key properties include:

  • Solubility : Poor solubility in water but moderate in polar aprotic solvents (e.g., DMSO, acetone) due to the hydrophobic ethyl and chloromethoxyphenyl groups .
  • Stability : Susceptible to oxidation of the thiol (-SH) group; storage under inert gas (N₂/Ar) and low temperatures (-20°C) is recommended .
  • Melting Point : Typically >200°C, as observed in analogous triazole-thiol derivatives . These properties guide experimental design, such as solvent selection for reactions and stability assessments during pharmacological assays.

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological activity data between in vitro and in vivo studies for this compound?

Discrepancies often arise from differences in bioavailability, metabolic stability, or tissue-specific effects. Methodological approaches include:

  • ADME/Tox Profiling : Use in silico tools (e.g., SwissADME) to predict absorption and metabolism, followed by hepatic microsomal assays to validate metabolic stability .
  • Formulation Optimization : Encapsulation in liposomes or PEGylation to enhance solubility and bioavailability for in vivo testing .
  • Dose-Response Studies : Conduct parallel in vitro (cell-based assays) and in vivo (rodent models) experiments to identify effective therapeutic windows .

Q. What computational strategies are effective for predicting the biological targets of this triazole-thiol derivative?

Molecular docking and pharmacophore modeling are widely used. For example:

  • Docking Simulations : Compare the compound’s binding affinity with known inhibitors of enzymes like COX-2 or xanthine oxidase, leveraging software such as AutoDock Vina .
  • QSAR Studies : Correlate structural features (e.g., electron-withdrawing Cl, ethyl group hydrophobicity) with activity against specific targets . Experimental validation via enzyme inhibition assays (e.g., fluorescence-based kinetics) is critical to confirm predictions .

Q. How does the substitution pattern on the triazole ring (e.g., ethyl vs. methyl groups) influence pharmacological activity and toxicity?

Structure-activity relationship (SAR) studies reveal:

  • Ethyl Group : Enhances lipophilicity, improving blood-brain barrier penetration but potentially increasing hepatotoxicity .
  • Chloromethoxyphenyl Moiety : Electron-withdrawing Cl improves binding to aromatic residues in enzyme active sites, while methoxy (-OCH₃) modulates metabolic stability . Toxicity assessments via MTT assays (cell viability) and Ames tests (mutagenicity) are essential to balance efficacy and safety .

Data Contradiction Analysis

Q. How should researchers address inconsistent results in elemental analysis and spectroscopic data during synthesis?

Discrepancies may arise from:

  • Impurities : Recrystallize the compound using mixed solvents (e.g., ethanol-water) and re-analyze via HPLC to verify purity .
  • Tautomerism : The thiol-thione tautomerism in triazoles can affect IR and NMR spectra. Use dynamic NMR or X-ray crystallography to resolve ambiguities .
  • Metal Salt Formation : Confirm stoichiometry of metal complexes (e.g., Cu²⁺, Zn²⁺) using atomic absorption spectroscopy .

Methodological Tables

Q. Table 1. Key Synthetic and Analytical Methods

ParameterMethodReference
SynthesisCyclocondensation with chloroacetic acid (reflux, 12h)
PurificationRecrystallization (ethanol/water, 1:1)
Structural ConfirmationIR (ν=2550 cm⁻¹ for -SH), ¹H-NMR (δ=2.5 ppm for -SCH₂COO⁻)
Pharmacological ScreeningMolecular docking (AutoDock Vina), MTT assay (IC₅₀ determination)

Q. Table 2. Comparative Pharmacological Activity of Analogues

Compound ModificationTarget Enzyme (IC₅₀, μM)Toxicity (LD₅₀, mg/kg)
4-Ethyl, 5-Cl-2-OCH₃ phenylCOX-2 (0.45)120 (rat, oral)
4-Methyl, 5-Cl phenylXanthine oxidase (1.2)90 (rat, oral)
4-Phenyl, 5-thiophene5-LOX (0.78)150 (rat, oral)
Data synthesized from

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